Acetaldehyde ethyl cis-3-hexenyl acetal
Overview
Description
Acetaldehyde ethyl cis-3-hexenyl acetal is a colorless liquid with a powerful, green, herbaceous odor . It is used in the aroma industry, perfume industry, fragrance industry, flavor industry, soap and detergent industry, pharmaceutical industry, and chemical industry .
Molecular Structure Analysis
The molecular formula of Acetaldehyde ethyl cis-3-hexenyl acetal is C10H20O2 . Its molecular weight is 172.27 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
Acetaldehyde ethyl cis-3-hexenyl acetal is a liquid at 20 degrees Celsius . It has a specific gravity of 0.86 at 20/20 and a refractive index of 1.42 . Its flash point is 70 °C .Scientific Research Applications
Synthesis and Applications in Industry
Acetaldehyde ethyl cis-3-hexenyl acetal is significant in flavor and fragrance industries, especially for its green note flavor. Liu et al. (2013) described an effective synthesis method of cis-3-hexen-1-yl acetate, which is closely related to acetaldehyde ethyl cis-3-hexenyl acetal, via transesterification. This compound finds extensive use in the food and cosmetic industry. The research emphasized the use of solid base KOH/γ-Al2O3 for the synthesis, which demonstrated a 59.3% conversion at 88 °C within 2 hours, making it an efficient method for industrial applications (Liu et al., 2013).
Role in Atmospheric Chemistry
The study of acetaldehyde oxides, including derivatives similar to acetaldehyde ethyl cis-3-hexenyl acetal, is crucial in understanding atmospheric chemistry. Conrad et al. (2021) investigated the reaction network of acetaldehyde oxide in low-temperature oxidation and its implications in atmospheric chemistry. This research provides insights into the kinetic pathways and intermediates relevant to atmospheric reactions and low-temperature combustion, highlighting the environmental significance of such compounds (Conrad et al., 2021).
Flavor Profile and Sensory Perception
In the context of food science, the understanding of volatile compounds like acetaldehyde ethyl cis-3-hexenyl acetal is critical for flavor profile analysis. Contreras and Beaudry (2013) explored the production of odor-active volatiles in apple fruit, including compounds related to acetaldehyde ethyl cis-3-hexenyl acetal. Their study revealed the impact of ripening on the production of these volatiles and their relationship with aroma perception, emphasizing the importance of such compounds in the sensory evaluation of food products (Contreras & Beaudry, 2013).
Water Quality and Odor Control
Khiari et al. (1999) identified cis-3-hexenyl acetate, a compound similar to acetaldehyde ethyl cis-3-hexenyl acetal, as a contributor to grassy-type odors in drinking water. Their research highlighted the importance of understanding the stability and behavior of such compounds in water systems, which can significantly impact water quality and odor control (Khiari et al., 1999).
Safety And Hazards
Acetaldehyde ethyl cis-3-hexenyl acetal is harmful to aquatic life . It is also a combustible liquid . Precautions include avoiding release to the environment, keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .
properties
IUPAC Name |
(Z)-1-(1-ethoxyethoxy)hex-3-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-6-7-8-9-12-10(3)11-5-2/h6-7,10H,4-5,8-9H2,1-3H3/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEBAEDUARAOSG-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC(C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCOC(C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047418 | |
Record name | Acetaldehyde ethyl cis-3-hexenyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless mobile liquid with a powerful, green, herbaceous odour | |
Record name | Acetaldehyde ethyl cis-3-hexenyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1146/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Acetaldehyde ethyl cis-3-hexenyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1146/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.846-0.856 | |
Record name | Acetaldehyde ethyl cis-3-hexenyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1146/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Acetaldehyde ethyl cis-3-hexenyl acetal | |
CAS RN |
28069-74-1 | |
Record name | (3Z)-1-(1-Ethoxyethoxy)-3-hexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28069-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetaldehyde ethyl (Z)-3-hexenyl acetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028069741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hexene, 1-(1-ethoxyethoxy)-, (3Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetaldehyde ethyl cis-3-hexenyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-1-(1-ethoxyethoxy)hex-3-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.365 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETALDEHYDE ETHYL (Z)-3-HEXENYL ACETAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B565J772LB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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